molecular formula C10H5Cl2NO2S B1372343 2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 1094263-32-7

2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1372343
CAS No.: 1094263-32-7
M. Wt: 274.12 g/mol
InChI Key: DWDLMDDOUHTLON-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the 3,4-dichlorophenyl group suggests that it is a derivative of dichlorobenzene, a type of chlorinated aromatic hydrocarbon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Biological Activities

A study by Fengyun et al. (2015) describes the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which includes compounds structurally related to 2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid. These compounds exhibited significant fungicidal and antivirus activities, suggesting their potential in controlling fungi and virus infections (Fengyun et al., 2015).

Antimicrobial Properties

Organotin(IV) derivatives of chlorophenyl-thiazoleacetic acids, which are structurally analogous to this compound, have been synthesized and tested for antibacterial and antifungal activities. This research by Ali et al. (2002) indicates the biological significance of these compounds in antimicrobial studies (Ali et al., 2002).

Antifungal and Antibacterial Drug Potential

Dabholkar and Parab (2011) synthesized new dicarboxylic acid derivatives of 1,3-thiazoles, showing that these compounds exhibited better antibacterial and antifungal results compared to reference drugs. This indicates their potential as novel drugs, which may include derivatives of this compound (Dabholkar & Parab, 2011).

Cytotoxic and Antimicrobial Activity

A study by Chidananda et al. (2014) on 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene incorporated [1,3,4]oxadiazoline and [1,3]thiazole derivatives (structurally related to the compound ) showed significant cytotoxicity activity against HeLa cells and moderate to good anti-bacterial and anti-fungal activities (Chidananda et al., 2014).

Corrosion Inhibition

Kaya et al. (2016) conducted a study on thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, which is structurally similar to this compound. They found these compounds effective in inhibiting corrosion of iron, indicating the potential application of similar compounds in corrosion prevention (Kaya et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, some dichlorophenyl compounds have been found to inhibit photosynthesis, acting as herbicides .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDLMDDOUHTLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094263-32-7
Record name 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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